molecular formula C8H8BrNO2 B1302078 Ethyl 6-bromopyridine-2-carboxylate CAS No. 21190-88-5

Ethyl 6-bromopyridine-2-carboxylate

Cat. No. B1302078
CAS RN: 21190-88-5
M. Wt: 230.06 g/mol
InChI Key: OONBOXSIWCBAHZ-UHFFFAOYSA-N
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Description

Ethyl 6-bromopyridine-2-carboxylate is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is a white to yellow crystal or powder .


Synthesis Analysis

The synthesis of Ethyl 6-bromopyridine-2-carboxylate involves the use of organolithium reagents . The reaction conditions include a temperature of -78℃ for 0.5 hours, followed by 3 hours at the same temperature . The mixture is then reacted with ethanol, iodine, and potassium carbonate at temperatures ranging from -78 to 20℃ for 14 hours .


Molecular Structure Analysis

The InChI code for Ethyl 6-bromopyridine-2-carboxylate is 1S/C8H8BrNO2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 6-bromopyridine-2-carboxylate is a solid at 20°C . It has a melting point of 39.0 to 43.0°C . .

Scientific Research Applications

Electrocatalytic Carboxylation

Ethyl 6-bromopyridine-2-carboxylate has been investigated in electrochemical procedures for electrocatalytic carboxylation. In a study, 2-amino-5-bromopyridine was carboxylated using CO2 in an ionic liquid, yielding 6-aminonicotinic acid with high yield and selectivity. This process avoided the use of volatile and toxic solvents, demonstrating the compound's potential in environmentally friendly chemical synthesis (Feng, Huang, Liu, & Wang, 2010).

Grignard Reaction in Pyridine Derivatives

Ethyl 6-bromopyridine-2-carboxylate has applications in the Grignard reaction, which is crucial in the synthesis of various pyridine derivatives. For instance, bromopyridines can react with magnesium and auxiliary reagents like ethyl bromide, forming products significant in pyridine chemistry (Proost & Wibaut, 1940).

Catalyzed Annulation Reactions

In another study, ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, underwent annulation with N-tosylimines in the presence of an organic phosphine catalyst. This process formed highly functionalized tetrahydropyridines, highlighting the utility of ethyl 6-bromopyridine-2-carboxylate in complex organic syntheses (Zhu, Lan, & Kwon, 2003).

Luminescent Lanthanide Complexes

Research into bipyridine carboxylic frameworks has shown that ethyl 6-bromopyridine-2-carboxylate can be used to prepare ligands for luminescent lanthanide complexes. These complexes have shown promising luminescent properties in water at biological pH, suggesting potential applications in bioimaging and sensors (Mameri, Charbonnière, & Ziessel, 2003).

Safety And Hazards

Ethyl 6-bromopyridine-2-carboxylate is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing skin thoroughly after handling .

properties

IUPAC Name

ethyl 6-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONBOXSIWCBAHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374495
Record name ethyl 6-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromopyridine-2-carboxylate

CAS RN

21190-88-5
Record name ethyl 6-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 6-Bromopicolinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 6-bromopicolinic acid from Step 1 (92 g, 0.455 mol) and Et3N (69 g, 0.68 mol) in THF (1.1 L) at 0° C. there was slowly added ethyl chloroformate (61.6 g, 0.57 mol). The resulting suspension was stirred at 0° C. for 15 min., EtOH (250 mL) was added, and the mixture was stirred at r.t. overnight. After filtration, the filtrate was evaporated down, the residue was taken up in ET2O (1 L) and filtered again. The filtrate on evaporation of the solvents afforded the title compound as an oil which was immediately used as such.
Quantity
92 g
Type
reactant
Reaction Step One
Name
Quantity
69 g
Type
reactant
Reaction Step Two
Quantity
61.6 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.1 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirring solution of 6-bromopicolinic acid (14.25 g, 70.3 mmol) in anhydrous ethanol (250 ml) was slowly added thionyl chloride (60 ml) at 5° C. After the addition was completed, the ice-bath was removed and the mixture was stirred at 25° C. for 3 hr. The solvent was evaporated under vacuum, the aqueous residue basified with saturated sodium carbonate, and extracted with DCM. The organic phase was dried over Na2SO4 and concentrated to give ethyl 6-bromopicolinate as a white solid (15.75 g).
Quantity
14.25 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Sulfuric acid (1.46 mL) was added to a mixture of 2-bromo-6-pyridine-carboxylic acid, ethanol (15 mL) and toluene (30 mL). The reaction heated to reflux for 16 h. The mixture was partitioned between chloroform and a saturated aqueous solution of sodium bicarbonate. The aqueous layer was extracted with chloroform (2 x) and the combined organic layers were dried over sodium sulfate, filtered and concentrated to yield a cloudy orange oil. The oil was purified by silica gel chromatography with 9:1 hexane:ethyl acetate. The title product was obtained as an oily white solid (1.31 g).
Quantity
1.46 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

6-Bromo-2-pyridinecarboxylic acid (925 mg, 4.95 mmol) (Aldrich) was dissolved in hydrochloric acid/ethanol (1.25 M, 20 ml) and stirred under reflux for 3 h. Then the solvent was evaporated under reduced pressure. The remaining residue was taken up with DCM and washed with saturated aqueous NaHCO3 solution. Evaporation of the solvent afforded the title compound (1.045 g, 92%). The material was used in the following step without any further purification; 1H-NMR (300 MHz, CDCl3) δ (ppm): 8.1-8.0 (m, 1H), 7.8-7.5 (m, 2H), 4.4 (q, 2H), 1.4 (t, 3H).
Quantity
925 mg
Type
reactant
Reaction Step One
Name
hydrochloric acid ethanol
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
D Gong, W Jia, T Chen, KW Huang - Applied Catalysis A: General, 2013 - Elsevier
… To a solution of ethyl 6-bromopyridine-2-carboxylate (6.90 g, 30 mmol) in dioxane (150 mL) under argon atmosphere, potassium tert-butoxide (3.69 g, 33 mmol) and pyrazole (2.16 g, …
Number of citations: 43 www.sciencedirect.com
C Rajnák, B Schäfer, I Šalitroš, O Fuhr, M Ruben… - Polyhedron, 2017 - Elsevier
… All chemicals of reagent grade quality (including reactant ethyl 6-bromopyridine-2-carboxylate) were purchased and used as received. The solvents as dichloromethane and methanol …
Number of citations: 5 www.sciencedirect.com
X Zhang, JE Tellew, Z Luo, M Moorjani… - Journal of medicinal …, 2008 - ACS Publications
… Morpholine (4.17 mL, 47.9 mmol, 1.05 equiv) was added to a solution of ethyl 6-bromopyridine-2-carboxylate (10.5 g, 45.6 mmol, 1.0 equiv) and triethylamine (9.5 mL, 68.4 mmol, 1.5 …
Number of citations: 41 pubs.acs.org
JM Sozynski - 2022 - espace.curtin.edu.au
In search of more user-friendly ethylene antagonists, synthesis of water soluble cycloproparenes and [1,2,3]triazolo[1,5-a]pyridines were targeted for this study. A series of precursors to …
Number of citations: 0 espace.curtin.edu.au
E Brunet, O Juanes, MA Rodríguez-Blasco… - Tetrahedron letters, 2007 - Elsevier
… On the other hand, treatment of the potassium salt of 3-methylpyrazole with ethyl 6-bromopyridine-2-carboxylate afforded pyridyl ester 5 12 from which the synthesis of podand L3 was …
Number of citations: 9 www.sciencedirect.com
R Martinscroft - 2019 - search.proquest.com
Abstract Development of Bimetallic Emitters for Organic Light Emitting Diodes The chemical and photophysical properties of iridium (III) and platinum (II) complexes make them ideal …
Number of citations: 4 search.proquest.com

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